molecular formula C8H10O3S B148381 Methyl-D3 P-toluenesulfonate CAS No. 7575-93-1

Methyl-D3 P-toluenesulfonate

Cat. No. B148381
CAS RN: 7575-93-1
M. Wt: 189.25 g/mol
InChI Key: VUQUOGPMUUJORT-BMSJAHLVSA-N
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Description

Methyl-D3 P-toluenesulfonate is a labelled version of Methyl Toluenesulfonate . It has been used in the preparation of rhodacyanine dyes as antimalarials and in the synthesis of fascaplysin derivatives with CDK4 inhibitory activities .


Synthesis Analysis

Methyl-D3 P-toluenesulfonate is used in the preparation of rhodacyanine dyes as antimalarials. It is also used in the synthesis of fascaplysin derivatives with CDK4 inhibitory activities .


Molecular Structure Analysis

The molecular formula of Methyl-D3 P-toluenesulfonate is C8H7D3O3S . The molecular weight is 189.25 . The structure of the compound includes a toluene group (a methyl group attached to a benzene ring) and a sulfonate ester group .


Chemical Reactions Analysis

Methyl-D3 P-toluenesulfonate participates in selective 1-substitution reactions of tetrazole . It has been used in the preparation of rhodacyanine dyes as antimalarials and in the synthesis of fascaplysin derivatives with CDK4 inhibitory activities .

Scientific Research Applications

Safety and Hazards

Methyl-D3 P-toluenesulfonate is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

Methyl-D3 P-toluenesulfonate has been used in the preparation of rhodacyanine dyes as antimalarials and in the synthesis of fascaplysin derivatives with CDK4 inhibitory activities . These applications suggest potential future directions in medicinal chemistry and drug development.

properties

IUPAC Name

trideuteriomethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQUOGPMUUJORT-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-D3 P-toluenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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